![molecular formula C23H17ClN4O B12443900 N-[5-(4-chlorophenyl)benzimidazo[2,1-a]phthalazin-10-yl]propanamide](/img/structure/B12443900.png)
N-[5-(4-chlorophenyl)benzimidazo[2,1-a]phthalazin-10-yl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(4-chlorophenyl)benzimidazo[2,1-a]phthalazin-10-yl]propanamide is a complex organic compound with a molecular formula of C23H17ClN4O This compound is characterized by its unique structure, which includes a benzimidazole fused with a phthalazine ring system, and a chlorophenyl group attached to the benzimidazole moiety
Métodos De Preparación
The synthesis of N-[5-(4-chlorophenyl)benzimidazo[2,1-a]phthalazin-10-yl]propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzimidazole: The initial step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative to form the benzimidazole core.
Introduction of Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorinated aromatic compound reacts with the benzimidazole intermediate.
Formation of Phthalazine Ring: The phthalazine ring is formed through a cyclization reaction involving a suitable dicarbonyl compound.
Attachment of Propanamide Group: The final step involves the acylation of the phthalazine intermediate with propanoyl chloride to form the desired compound
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Análisis De Reacciones Químicas
N-[5-(4-chlorophenyl)benzimidazo[2,1-a]phthalazin-10-yl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
N-[5-(4-chlorophenyl)benzimidazo[2,1-a]phthalazin-10-yl]propanamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mecanismo De Acción
The mechanism of action of N-[5-(4-chlorophenyl)benzimidazo[2,1-a]phthalazin-10-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Comparación Con Compuestos Similares
N-[5-(4-chlorophenyl)benzimidazo[2,1-a]phthalazin-10-yl]propanamide can be compared with other similar compounds, such as:
N-[5-(4-chlorophenyl)benzimidazo[2,1-a]phthalazin-10-yl]acetamide: This compound has a similar structure but with an acetamide group instead of a propanamide group. The difference in the amide group can lead to variations in chemical properties and biological activities.
N-[5-(4-chlorophenyl)benzimidazo[2,1-a]phthalazin-10-yl]-2,2-dimethylpropanamide: This compound has a dimethylpropanamide group, which may affect its steric and electronic properties compared to the propanamide derivative
Propiedades
Fórmula molecular |
C23H17ClN4O |
|---|---|
Peso molecular |
400.9 g/mol |
Nombre IUPAC |
N-[5-(4-chlorophenyl)benzimidazolo[2,1-a]phthalazin-10-yl]propanamide |
InChI |
InChI=1S/C23H17ClN4O/c1-2-21(29)25-16-11-12-20-19(13-16)26-23-18-6-4-3-5-17(18)22(27-28(20)23)14-7-9-15(24)10-8-14/h3-13H,2H2,1H3,(H,25,29) |
Clave InChI |
YCXCSTQHGQETRJ-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)NC1=CC2=C(C=C1)N3C(=N2)C4=CC=CC=C4C(=N3)C5=CC=C(C=C5)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(benzylsulfanyl)acetyl]amino}-N-(2,3-dimethylphenyl)benzamide](/img/structure/B12443819.png)
![N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B12443825.png)
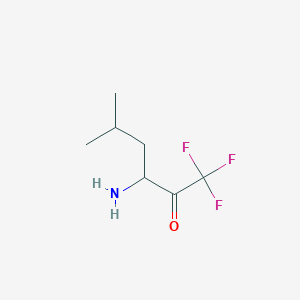



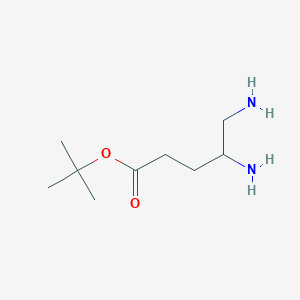
![4-Nitrobenzyl 2-[4-(propan-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B12443862.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B12443873.png)
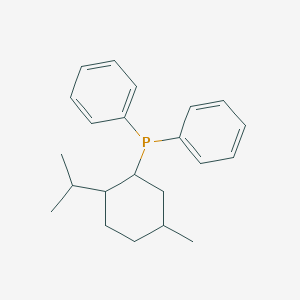
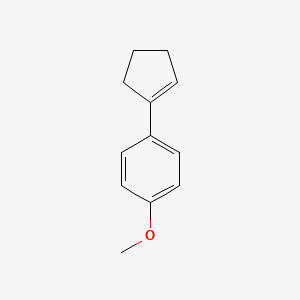
![tert-butyl N-[(2S)-1-hydroxy-3-methylpentan-2-yl]carbamate](/img/structure/B12443890.png)
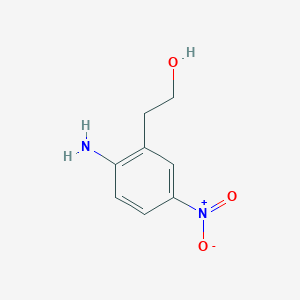
![(3Z)-3-[(3-bromo-4-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B12443907.png)
